molecular formula C13H13F2N5O B2532056 N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide CAS No. 2320178-64-9

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide

Numéro de catalogue B2532056
Numéro CAS: 2320178-64-9
Poids moléculaire: 293.278
Clé InChI: WSEZPBYQGKZLCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, also known as DTAC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DTAC belongs to the class of azetidine-based compounds, which are known for their diverse biological activities.

Applications De Recherche Scientifique

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has shown potential applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial activities. N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.

Mécanisme D'action

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide also inhibits the activity of fungal and bacterial enzymes, leading to the disruption of their cell walls and ultimately their death. In addition, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is overactive in Alzheimer's disease, leading to the improvement of cognitive function.
Biochemical and Physiological Effects:
N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, leading to the reduction of oxidative stress. N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to modulate the levels of various cytokines, leading to the reduction of inflammation. In addition, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages as a research tool. It is stable, easy to synthesize, and has a high purity. N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide also has a low toxicity and is well-tolerated in animal models. However, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has some limitations. It has a low solubility in water, which can make it difficult to administer in certain experiments. In addition, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has a short half-life, which can limit its effectiveness in certain applications.

Orientations Futures

There are several future directions for the study of N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. One direction is to investigate its potential use in the treatment of autoimmune diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. In addition, further research is needed to better understand the mechanism of action of N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide and to identify its potential targets in the body. Overall, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has shown great potential as a research tool and as a potential therapeutic agent in various scientific research fields.

Méthodes De Synthèse

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,6-difluorobenzaldehyde with azide, followed by reduction with sodium borohydride to obtain the intermediate compound. The intermediate compound is then reacted with N-protected azetidine-1-carboxylic acid and deprotected to obtain the final product, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. The synthesis method is reproducible and yields high purity N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide.

Propriétés

IUPAC Name

N-(2,6-difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5O/c14-10-2-1-3-11(15)12(10)17-13(21)19-6-9(7-19)8-20-5-4-16-18-20/h1-5,9H,6-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZPBYQGKZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=C(C=CC=C2F)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.